molecular formula C18H20ClN5O3 B2782661 2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide CAS No. 1170299-11-2

2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

Cat. No.: B2782661
CAS No.: 1170299-11-2
M. Wt: 389.84
InChI Key: BODGENJZJVKVRF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H20ClN5O3 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-(4-chlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide, due to its structural complexity, is likely to be involved in research related to the synthesis and evaluation of new chemical entities with potential antimicrobial properties. Similar compounds, such as 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, have been synthesized and evaluated for their antitubercular and antioxidant activities, showing significant antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations ranging from 25 to 100 µg/mL, although these compounds exhibited poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap et al., 2014).

Antitubercular Screening

Research has also focused on the synthesis, characterization, and in vitro antitubercular activities of related N -(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis H37Rv (MTB), revealing promising lead molecules with significant activity and no toxicity against normal cell lines, highlighting their potential in drug development for tuberculosis treatment (Nayak et al., 2016).

Anticancer and Antiangiogenic Effects

Furthermore, thioxothiazolidin-4-one derivatives, which share a structural resemblance with the specified compound, have been synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have demonstrated significant reductions in tumor volume and cell number, extending the life span of tumor-bearing mice and showcasing strong antiangiogenic effects, suggesting their potential as candidates for anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-11(2)24-14(9-10-20-24)15-22-23-17(26-15)21-16(25)18(3,4)27-13-7-5-12(19)6-8-13/h5-11H,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODGENJZJVKVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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